molecular formula C10H13Cl2NO2 B8031892 Propan-2-yl 3-amino-4-chlorobenzoate hydrochloride

Propan-2-yl 3-amino-4-chlorobenzoate hydrochloride

Cat. No.: B8031892
M. Wt: 250.12 g/mol
InChI Key: WJZQXZAGIQDRFT-UHFFFAOYSA-N
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Description

Propan-2-yl 3-amino-4-chlorobenzoate hydrochloride: is a chemical compound with the molecular formula C10H13ClNO2·HCl. It is known for its applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by the presence of an amino group, a chlorine atom, and an ester functional group, making it a versatile intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 3-amino-4-chlorobenzoate hydrochloride typically involves the esterification of 3-amino-4-chlorobenzoic acid with isopropanol in the presence of a suitable catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

Reaction Scheme:

  • Esterification:

    • 3-amino-4-chlorobenzoic acid + isopropanol → Propan-2-yl 3-amino-4-chlorobenzoate
    • Catalyst: Sulfuric acid
    • Conditions: Reflux
  • Formation of Hydrochloride Salt:

    • Propan-2-yl 3-amino-4-chlorobenzoate + HCl → this compound
    • Conditions: Room temperature

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 3-amino-4-chlorobenzoate hydrochloride: undergoes various chemical reactions, including:

  • Substitution Reactions:

    • The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.
  • Reduction Reactions:

    • The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
  • Oxidation Reactions:

    • The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

  • Nucleophilic Substitution:

    • Reagents: Sodium halides, alkoxides
    • Conditions: Solvent (e.g., ethanol), elevated temperature
  • Reduction:

    • Reagents: Lithium aluminum hydride (LiAlH4)
    • Conditions: Anhydrous ether, room temperature
  • Oxidation:

    • Reagents: Potassium permanganate (KMnO4)
    • Conditions: Aqueous solution, room temperature

Major Products Formed

    Substitution: Formation of substituted benzoates

    Reduction: Formation of 3-amino-4-chlorobenzyl alcohol

    Oxidation: Formation of 3-nitro-4-chlorobenzoate derivatives

Scientific Research Applications

Propan-2-yl 3-amino-4-chlorobenzoate hydrochloride: is utilized in various scientific research applications:

  • Medicinal Chemistry:

    • It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and analgesic properties.
  • Organic Synthesis:

    • It is used as a building block in the synthesis of more complex organic molecules, including dyes and agrochemicals.
  • Biological Studies:

    • The compound is employed in biochemical assays to study enzyme interactions and inhibition mechanisms.
  • Industrial Applications:

    • It is used in the production of specialty chemicals and as a precursor in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of Propan-2-yl 3-amino-4-chlorobenzoate hydrochloride depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The amino group can form hydrogen bonds with target proteins, while the ester group can undergo hydrolysis to release active metabolites.

Comparison with Similar Compounds

Propan-2-yl 3-amino-4-chlorobenzoate hydrochloride: can be compared with similar compounds such as:

  • Propan-2-yl 3-amino-4-bromobenzoate hydrochloride:

    • Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and biological activity.
  • Propan-2-yl 3-amino-4-fluorobenzoate hydrochloride:

    • Contains a fluorine atom, which can significantly alter its pharmacokinetic properties.
  • Propan-2-yl 3-amino-4-methylbenzoate hydrochloride:

    • The presence of a methyl group instead of a halogen can affect its lipophilicity and metabolic stability.

Conclusion

This compound: is a versatile compound with significant applications in medicinal chemistry, organic synthesis, and industrial processes Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of complex molecules

Properties

IUPAC Name

propan-2-yl 3-amino-4-chlorobenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2.ClH/c1-6(2)14-10(13)7-3-4-8(11)9(12)5-7;/h3-6H,12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJZQXZAGIQDRFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC(=C(C=C1)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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